2-烯丙基-N,N-二甲基苯胺

描述

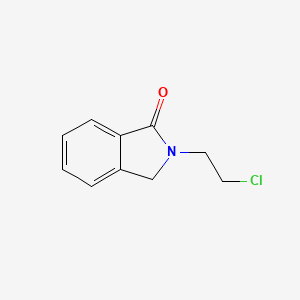

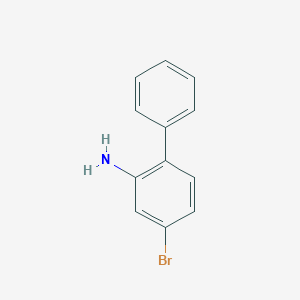

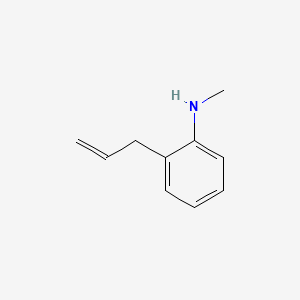

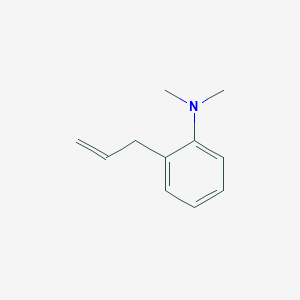

2-Allyl-N,N-dimethylaniline is a chemical compound with the molecular formula C11H15N . It is a derivative of aniline and is structurally similar to N,N-dimethylaniline .

Synthesis Analysis

The synthesis of 2-allyl-N,N-dimethylaniline can be achieved through the N-alkylation of anilines. This process involves the use of metal complex and heterogeneous catalysts based on palladium, platinum, rhodium, nickel, iron, copper, gold supported on various materials, as well as zeolites, metal oxides (titanium, iron, copper, and aluminum) . Another method involves the anodic oxidation of N,N-dimethylaniline in methanol under basic conditions .Molecular Structure Analysis

The molecular structure of 2-allyl-N,N-dimethylaniline is similar to that of N,N-dimethylaniline, which features a dimethylamino group attached to a phenyl group . The exact structure would need to be determined through methods such as X-ray crystallography .Chemical Reactions Analysis

N,N-dialkylanilines, like 2-allyl-N,N-dimethylaniline, can undergo nucleophilic substitution in the α-position to nitrogen . For example, the anodic oxidation of N,N-dimethylaniline in methanol under basic conditions yields two products, α-methoxy-N-N-dimethylaniline and α-α ′-dimethoxy-N-N-dimethylaniline .科学研究应用

甲醇中的光反应

2-烯丙基-N,N-二甲基苯胺已在甲醇中的光反应条件下对其行为进行了研究。巴德和汉森 (1979) 研究了该化合物的辐照,揭示了各种光产物并提出了在特定条件下形成偶氮化合物和环丙基衍生物的可能性 (Bader & Hansen, 1979)。

交叉偶联反应中的催化剂

Lundgren、Sappong-Kumankumah 和 Stradiotto (2010) 报道了 2-(二叔丁基膦基)-N,N-二甲基苯胺的合成及其在 Buchwald-Hartwig 胺化中的应用。这证明了它在芳基氯化物和胺的交叉偶联中作为通用催化剂的作用 (Lundgren, Sappong-Kumankumah, & Stradiotto, 2010)。

N-烯基芳基胺的合成

Abdrakhmanov、Sharafutdinov、Maksyutova 和 Kutlugildina (2018) 探索了使用 2-烯丙基-N,N-二甲基苯胺合成 N-烯基芳基胺的替代方法。这突出了它在芳香胺合成中的应用 (Abdrakhmanov et al., 2018)。

作用机制

安全和危害

As with any chemical compound, handling 2-allyl-N,N-dimethylaniline requires caution. It is advisable not to breathe vapors or spray mist, avoid contact with eyes, skin, or clothing, and not to ingest the compound . It is also recommended to use it only in areas with appropriate exhaust ventilation and to keep it away from open flames, hot surfaces, and sources of ignition .

未来方向

The electrochemical oxidation of amines, including 2-allyl-N,N-dimethylaniline, is an essential alternative to conventional chemical transformations. This process provides critical routes for synthesizing and modifying a wide range of chemically useful molecules, including pharmaceuticals and agrochemicals . Future research could focus on developing more efficient methods for the catalytic synthesis of N-mono- and N,N-dialkylanilines .

属性

IUPAC Name |

N,N-dimethyl-2-prop-2-enylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-4-7-10-8-5-6-9-11(10)12(2)3/h4-6,8-9H,1,7H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVODJHPDRXHEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3266004.png)

![[1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3266010.png)

![[1-(2-Fluoro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3266011.png)

![[1-(2-Chloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B3266022.png)